molecular formula C11H9FN2O3 B13927574 Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate

Cat. No.: B13927574
M. Wt: 236.20 g/mol
InChI Key: XCIVHWRXSWUXMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family.

Preparation Methods

The synthesis of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate typically involves the reaction of 2-fluoropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The fluoropyridinyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The oxazole ring structure contributes to the compound’s stability and bioavailability, making it an effective agent in various biological processes .

Comparison with Similar Compounds

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can be compared with other similar compounds such as:

This compound stands out due to the presence of the fluoropyridinyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The biological activity is often measured by the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Reference Compound (Prodigiosin)MCF-71.93
Reference Compound (Doxorubicin)MCF-710.38

The mechanism of action for this compound likely involves interaction with key molecular targets within cancer cells. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target enzymes or receptors involved in cell proliferation and apoptosis.

Other Biological Activities

In addition to anticancer properties, compounds related to this compound have been studied for their antimicrobial and antiparasitic activities. These activities are attributed to the compound's structural features, which allow it to interact with various biological targets.

Study on Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of oxazole derivatives on human cancer cell lines. The research demonstrated that certain structural modifications led to enhanced biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly improved anticancer potency .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacological potential of this compound. Although comprehensive data on this specific compound is limited, related compounds have shown promise in preclinical models, indicating potential for further development as therapeutic agents .

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

ethyl 2-(2-fluoropyridin-4-yl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H9FN2O3/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3

InChI Key

XCIVHWRXSWUXMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)F

Origin of Product

United States

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